bis(2-methyl-4-oxopyran-3-olate);oxovanadium(2+)
Description
Historical Context of Vanadium Compounds in Bioinorganic Chemistry Research
The journey of vanadium in the field of bioinorganic chemistry is a fascinating narrative of discovery and evolving understanding. mdpi.com Initially identified in 1830 by Nils Gabriel Sefström, who named it after the Norse goddess of beauty, Vanadis, due to the vibrant colors of its compounds, vanadium's biological significance was not immediately apparent. mdpi.com For many years, it was primarily of interest in industrial applications. nih.gov
The perception of vanadium began to shift in the 20th century with the discovery of its presence in certain marine organisms, such as tunicates (sea squirts). numberanalytics.com This finding sparked curiosity about the potential role of this transition metal in biological systems. numberanalytics.com Subsequent research revealed that vanadium is a trace element found in various organisms and can exist in several oxidation states, with V(IV) and V(V) being the most biologically relevant. nih.govresearchgate.net
A significant turning point in the bioinorganic chemistry of vanadium occurred with the discovery of its insulin-mimetic properties. ptbioch.edu.pl Early studies with simple inorganic vanadium salts, like vanadyl sulfate (B86663) and sodium vanadate (B1173111), demonstrated their ability to lower blood glucose levels in animal models of diabetes. ptbioch.edu.plcdnsciencepub.com This discovery propelled vanadium into the spotlight of medicinal inorganic chemistry research. nih.gov However, the therapeutic potential of these simple salts was hampered by their poor absorption from the gastrointestinal tract and the requirement for high doses that were associated with toxicity. rsc.org
This limitation spurred the development of organic vanadium complexes. The rationale was that by coordinating the vanadium ion with organic ligands, its bioavailability and stability could be enhanced, potentially leading to more potent and less toxic compounds. rsc.org This led to the synthesis and investigation of a wide array of vanadium complexes, setting the stage for the emergence of compounds like bis(maltolato)oxovanadium(IV).
Rationale for Academic Investigation of Bis(maltolato)oxovanadium(IV) as a Biochemical Probe
The academic inquiry into bis(maltolato)oxovanadium(IV), commonly abbreviated as BMOV, arose directly from the efforts to overcome the limitations of inorganic vanadium salts. cdnsciencepub.com BMOV is an organovanadium complex where an oxovanadium(IV) cation is chelated by two maltolate ligands. This specific design was intended to create a more potent and bioavailable form of vanadium. cdnsciencepub.com
The primary rationale for the intensive academic investigation of BMOV as a biochemical probe is its function as a potent inhibitor of protein tyrosine phosphatases (PTPs). mdpi.comnih.gov PTPs are a family of enzymes that play a crucial role in cellular signaling by removing phosphate (B84403) groups from tyrosine residues on proteins. mdpi.com One of the key PTPs is PTP1B, which is a negative regulator of the insulin (B600854) signaling pathway. By dephosphorylating the insulin receptor, PTP1B attenuates the insulin signal. nih.gov
Research has demonstrated that BMOV can inhibit PTPs, including PTP1B. nih.govmedchemexpress.com This inhibition leads to an enhanced and prolonged phosphorylation state of the insulin receptor and its downstream signaling proteins, thereby mimicking the effects of insulin. bioscientifica.comnih.gov This mechanism of action makes BMOV a valuable tool for studying the intricacies of insulin signaling and glucose metabolism. ijpsonline.com
Academic studies have extensively used BMOV to explore these pathways in various models:
In vitro cell culture systems: BMOV has been shown to increase glucose transport and triglyceride synthesis in cell lines like 3T3-L1 adipocytes and C2C12 myoblasts. ijpsonline.com It also enhances the tyrosine phosphorylation of key proteins in the insulin signaling cascade. bioscientifica.com
Animal models: In studies involving diabetic rats, BMOV has been effective at lowering blood glucose levels at significantly lower doses than inorganic vanadium salts. cdnsciencepub.com
The potency of BMOV compared to other vanadium compounds has been a key area of investigation. For instance, it has been reported to be 2 to 3 times more potent as a glucose-lowering agent than vanadium sulfate. This increased potency is a significant factor driving its use in research. mdpi.com
Inhibitory Concentration (IC50) of Bis(maltolato)oxovanadium(IV) on Various Protein Tyrosine Phosphatases
| Protein Tyrosine Phosphatase (PTP) | IC50 (nM) |
|---|---|
| HCPTPA | 126 medchemexpress.com |
| PTP1B | 109 medchemexpress.com |
| HPTPβ | 26 medchemexpress.com |
| SHP2 | 201 medchemexpress.com |
Effects of Bis(maltolato)oxovanadium(IV) in In Vitro Angiogenesis Assays
| Assay | Effect of BMOV | Percentage Increase Compared to Control |
|---|---|---|
| Cell Migration (HUVECs) | Increased | 45% nih.gov |
| Cell Proliferation (HUVECs) | Increased | 40% nih.gov |
| Tube Formation (HUVECs) | Increased | 27% nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
38213-69-3 |
|---|---|
Molecular Formula |
C12H10O7V |
Molecular Weight |
317.14 g/mol |
IUPAC Name |
bis(2-methyl-4-oxopyran-3-olate);oxovanadium(2+) |
InChI |
InChI=1S/2C6H6O3.O.V/c2*1-4-6(8)5(7)2-3-9-4;;/h2*2-3,8H,1H3;;/q;;;+2/p-2 |
InChI Key |
XUOLEICXAPEOSI-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C(=O)C=CO1)[O-].CC1=C(C(=O)C=CO1)[O-].O=[V+2] |
Appearance |
Black solid powder |
Other CAS No. |
38213-69-3 |
Pictograms |
Acute Toxic |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
is(maltolato)oxovanadium(IV) BMOV IV BMOV(IV) |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Structural Characterization of Bis Maltolato Oxovanadium Iv
Chemical Synthesis Routes for Bis(maltolato)oxovanadium(IV) and Analogues
The primary synthetic route to bis(maltolato)oxovanadium(IV), often abbreviated as BMOV, involves the reaction of a vanadium(IV) salt with maltol (B134687) (3-hydroxy-2-methyl-4-pyrone) in an aqueous solution. A common precursor is vanadyl sulfate (B86663) (VOSO₄) conicet.gov.arubc.ca. The synthesis is typically carried out by dissolving vanadyl sulfate in hot water, followed by the slow addition of maltol conicet.gov.ar. To facilitate the deprotonation of the hydroxyl group on the maltol ligand and promote coordination to the vanadyl cation (VO²⁺), a base such as sodium hydroxide (B78521) (NaOH) is added dropwise to adjust the pH of the solution to approximately 8.5 conicet.gov.ar. The resulting mixture is then refluxed, and upon cooling, bis(maltolato)oxovanadium(IV) precipitates as a solid that can be collected by filtration conicet.gov.ar.
This general methodology can be adapted for the synthesis of BMOV analogues by substituting maltol with other 2-alkyl-3-hydroxy-4-pyrones. For instance, bis(ethylmaltolato)oxovanadium(IV) (BEOV) and bis(isopropylmaltolato)oxovanadium(IV) (BIOV) have been synthesized using this approach with their respective ligands, ethyl maltol and isopropyl maltol ubc.ca. Furthermore, analogues with modified coordinating atoms, such as those derived from thiomaltol (3-hydroxy-2-methyl-4-pyranthione), have also been prepared. The synthesis of these vanadyl complexes is typically achieved by reacting vanadyl sulfate with the corresponding ligand precursor in a 1:2 molar ratio in aqueous solutions, followed by pH adjustment and reflux researchgate.net.
Spectroscopic Elucidation of Molecular Architecture and Electronic Configuration
Infrared Spectroscopy Applications in Ligand Coordination Analysis
Infrared (IR) spectroscopy is a crucial tool for confirming the coordination of the maltolato ligand to the oxovanadium(IV) center. The analysis of the vibrational spectra of BMOV reveals key changes compared to the spectrum of uncoordinated maltol. A significant piece of evidence for successful complexation is the disappearance of the characteristic O–H stretching vibration of free maltol, which appears as a strong band around 3260 cm⁻¹ conicet.gov.ar.
The coordination of the maltolato ligand through its carbonyl and deprotonated hydroxyl groups leads to shifts in the vibrational frequencies of these moieties. The characteristic V=O stretching band in BMOV is a prominent feature and is observed in the expected range for oxovanadium(IV) complexes conicet.gov.ar. In the IR spectrum, this band appears as a very strong and well-defined feature at 992 cm⁻¹, while in the Raman spectrum, it is the strongest line at 983 cm⁻¹ conicet.gov.ar. The positions of bands related to the C-O-C moiety of the pyrone ring are comparable to those in γ-pyrone itself conicet.gov.ar.
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(V=O) | 992 | 983 | Vanadyl stretching |
| Ring vibrations | ~1600-1400 | ~1600-1400 | C=C and C=O stretching of the pyrone ring |
| ν(O-H) of free maltol | ~3260 | - | Disappears upon complexation |
Electron Paramagnetic Resonance Spectroscopy for Vanadyl(IV) Center Characterization
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for characterizing the vanadyl(IV) center in BMOV due to its unpaired electron (d¹ configuration). EPR studies have been conducted on BMOV in various solvents, including dichloromethane (B109758) (CH₂Cl₂), water (H₂O), methanol (B129727) (MeOH), and pyridine (B92270), at both room and low temperatures acs.orgnih.govacs.org. These studies allow for the determination of spin Hamiltonian parameters, such as the g-values and the hyperfine coupling constant (A) for the ⁵¹V nucleus (I = 7/2), which provide detailed information about the coordination environment of the vanadium center acs.orgnih.govacs.org.
In non-coordinating solvents like CH₂Cl₂, BMOV exists with both maltolato ligands coordinated equatorially to the VO²⁺ cation, corresponding to the trans isomer acs.org. However, in coordinating solvents like pyridine, a solvent molecule can coordinate to the vanadium center, leading to the formation of a cis isomer acs.orgnih.gov. In protic solvents such as water and methanol, a mixture of solvated and unsolvated cis and trans adducts of BMOV are formed, with the cis isomer being the dominant species acs.orgnih.govacs.org. The coordinating ability of the solvents follows the order: pyridine > H₂O ≈ MeOH > CH₂Cl₂ nih.gov. The isotropic ⁵¹V hyperfine coupling constant is sensitive to the number of coordinated maltolato ligands, decreasing linearly as the number of maltolato ligands increases from zero to two acs.org.
| Species | g_iso | A_iso (10⁻⁴ cm⁻¹) |
|---|---|---|
| [VO(H₂O)₅]²⁺ | 1.964 | -106.55 |
| [VO(ma)]⁺ | - | -98.00 |
| VO(ma)₂ (in CH₂Cl₂) | 1.9707 | -90.05 |
Nuclear Magnetic Resonance Spectroscopy in Solution Studies
While the paramagnetic nature of the V(IV) center in BMOV broadens NMR signals, making detailed structural elucidation challenging, ¹H NMR spectroscopy can still provide valuable information about the complex in solution. For instance, ¹H NMR has been used in model studies to investigate the localization of an oxidized form of BMOV in microemulsions, where changes in the chemical shifts of the complex can indicate its position within the system nih.govrsc.org. Furthermore, NMR studies on related diamagnetic V(III) complexes, such as bis(maltolato)vanadium(III)-polypyridyl complexes, have been successfully employed for characterization nih.gov. In the context of BMOV, NMR techniques, particularly in combination with other methods, can help to understand its behavior and interactions in solution.
X-ray Crystallographic Analysis of Bis(maltolato)oxovanadium(IV) Solid-State Structures
X-ray crystallography provides definitive information about the solid-state molecular structure of bis(maltolato)oxovanadium(IV). The crystal structure of BMOV reveals a square pyramidal geometry with the two maltolato ligands coordinated to the vanadium atom in the equatorial positions, which is referred to as the trans isomer nih.gov. The vanadium atom is slightly displaced from the basal plane defined by the coordinating oxygen atoms of the maltolato ligands, and the vanadyl oxygen occupies the apical position acs.orgnih.gov.
Interestingly, for the analogous compound oxobis(thiomaltolato)vanadium(IV), VO(tma)₂, both cis and trans isomers were found to co-crystallize in the same asymmetric unit acs.orgnih.gov. In the cis isomer, one of the donor oxygen atoms of a maltolato ligand would occupy the axial position opposite the vanadyl oxygen. While the solid-state structure of BMOV is trans, solution studies using techniques like ENDOR spectroscopy have suggested that in frozen methanol, the complex adopts a cis conformation nih.gov. This highlights the importance of considering both solid-state and solution-phase characterization to fully understand the structural dynamics of BMOV.
Determination of Coordination Geometry of the Vanadium(IV) Center
The coordination geometry of the central vanadium(IV) ion in bis(maltolato)oxovanadium(IV) has been extensively characterized, primarily through X-ray crystallography and various spectroscopic techniques. In the solid state, the complex typically adopts a square pyramidal geometry. conicet.gov.arnih.gov The base of the pyramid is formed by four oxygen atoms, two from each of the two bidentate maltolato ligands. conicet.gov.ar The apical position is occupied by the strongly bonded oxo-ligand (V=O), a characteristic feature of vanadyl complexes. conicet.gov.ar
Spectroscopic studies, including Electron Paramagnetic Resonance (EPR), are consistent with a square pyramidal geometry for the VO(IV) complex, indicating an unpaired electron in an orbital of predominantly dxy character. researchgate.net The key structural parameters determined from X-ray diffraction analysis are the bond lengths between the vanadium center and the coordinating oxygen atoms. The axial V=O bond is significantly shorter and stronger than the equatorial V-O bonds formed with the maltolato ligands. conicet.gov.arresearchgate.net This arrangement is a hallmark of the stability of the vanadyl cation (VO²⁺). researchgate.net
Detailed crystallographic data reveals the specific bond distances within the coordination sphere, confirming the distorted square pyramidal arrangement. conicet.gov.ar The vanadium atom is displaced slightly out of the equatorial plane defined by the four ligand oxygen atoms, in the direction of the apical oxo group.
| Bond | Bond Length (Å) | Reference |
|---|---|---|
| V=O (apical) | 1.596(7) | conicet.gov.ar |
| V-O (equatorial) | 1.958(8) - 2.024(8) | conicet.gov.ar |
Analysis of Maltolato Ligand Conformation within the Complex
The relative orientation of the two maltolato ligands around the vanadium center is a critical aspect of the complex's structure, giving rise to cis and trans isomers. While crystallographic studies of the parent compound consistently show the maltolato ligands arranged in a trans conformation in the solid state, studies in solution reveal a more complex equilibrium. conicet.gov.arnih.govacs.org
In the solid-state trans isomer, the two maltolato ligands coordinate to the vanadium center on opposite sides of the V=O bond, with their respective oxygen atoms occupying the four equatorial positions of the square pyramid. conicet.gov.ar However, advanced spectroscopic methods, particularly Electron Nuclear Double Resonance (ENDOR) spectroscopy, have demonstrated that this is not the predominant form in solution. nih.govacs.orgresearchgate.net
Studies of bis(maltolato)oxovanadium(IV) in frozen methanol solution have shown that the complex exists in a cis conformation. nih.govacs.org In this arrangement, the donor oxygen atoms of one maltolato ligand occupy equatorial coordination sites, while one donor oxygen from the second ligand occupies the axial position opposite the vanadyl oxygen, with the other in an equatorial position. nih.govacs.orgresearchgate.net Electron Paramagnetic Resonance (EPR) spectroscopy studies in aqueous solutions at neutral pH also indicate the presence of both cis and trans isomers, with the cis isomer being the dominant species. acs.org The interconversion between the inactive trans form, typically obtained from synthesis in nonaqueous solvents, and the bioactive cis-aquo form in solution is considered significant for its biological activity. nih.gov The presence of a cis-[VO(malt)₂(H₂O)] species has also been confirmed through X-ray crystallography of the complex bound to proteins. nih.govacs.org
| State | Predominant Conformation | Method of Determination |
|---|---|---|
| Solid (Crystal) | Trans | X-ray Crystallography conicet.gov.ar |
| Solution (Frozen Methanol) | Cis | ENDOR Spectroscopy nih.govacs.org |
| Solution (Aqueous, Neutral pH) | Cis (major), Trans (minor) | EPR Spectroscopy acs.org |
Theoretical and Computational Investigations of Bis Maltolato Oxovanadium Iv Bioactivity
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been pivotal in elucidating the electronic structure and reactivity of BMOV. DFT calculations using the B3LYP functional have been applied to understand the compound's geometry and stability. nih.govnih.govdovepress.comresearchgate.net These studies have confirmed that in its solid, dosage form, BMOV exists in a square pyramidal geometry with the two maltolato ligands in a trans configuration. nih.gov Ab initio optimization processes for the trans-BMOV isomer yielded a global minimum on the potential energy surface, indicating a stable structure. nih.gov
Electron Paramagnetic Resonance (EPR) spectroscopy, in conjunction with computational simulations, has been used to characterize BMOV in solution. acs.org These studies propose configurations of solvated vanadyl/maltol (B134687) complexes by comparing their hyperfine coupling constants with related vanadium(IV) compounds. acs.org Such computational and spectroscopic correlations are crucial for understanding the electronic environment of the vanadium center, which is key to its reactivity and interactions with biological molecules.
Molecular Modeling of Isomeric Forms and Solution Dynamics
While BMOV is synthesized and exists in a trans configuration in nonaqueous solvents, its form in aqueous solution is critical for its bioactivity. nih.govresearchgate.net Molecular modeling has been essential in simulating the behavior of BMOV in solution, revealing a dynamic equilibrium between different isomeric forms. nih.govdovepress.comresearchgate.net
When dissolved in water, the square pyramidal trans-[VIVO(malt)2] isomerizes into a cis-octahedral species, cis-[VIVO(malt)2(H2O)], which is the predominant form at physiological pH. nih.gov This aquated cis form is considered the bioactive species. nih.govnih.govdovepress.com Computational studies have identified two distinct structures for the cis-aquo complex: an "open-type" and a "closed-type," which exist in equilibrium. nih.govdovepress.comresearchgate.net The "closed-type" maintains the V-O(maltol) bond, whereas the "open-type" involves a more dynamic interaction with the solvent. nih.gov
Table 1: Isomeric Forms of Bis(maltolato)oxovanadium(IV) in Different Environments
| Environment | Predominant Isomer | Geometry | Bioactivity Status |
|---|---|---|---|
| Solid State / Nonaqueous Solvent | trans-BMOV | Square Pyramidal | Inactive |
The conversion from the inactive trans-isomer to the bioactive cis-aquo-BMOV has been explicitly simulated using computational molecular modeling. nih.govnih.govdovepress.com This transition is a crucial activation step that occurs during oral administration in an aqueous environment. nih.govresearchgate.net The simulation of this isomerization provides a theoretical explanation for the activation of the pro-drug trans-BMOV into its biologically effective form. nih.govdovepress.com The equilibrium in solution shifts towards the "closed-type" cis-aquo species as it binds to its biological targets, such as protein tyrosine phosphatase-1B (PTP-1B), and is removed from the solution. nih.govdovepress.comresearchgate.net
Computational studies have demonstrated that the binding of the cis-BMOV isomer to target proteins is energetically more favorable than the binding of the sterically hindered trans-BMOV. nih.govnih.govdovepress.com This energetic preference supports the hypothesis that the cis conformation is the active form of the molecule. The conversion to the cis isomer allows for a better fit and more stable interaction within the active site of target enzymes like PTP-1B, a key regulator in the insulin (B600854) signaling pathway. nih.govresearchgate.net The lower energy of the cis-isomer-protein complex compared to the trans-isomer-protein complex provides a thermodynamic rationale for the observed bioactivity.
In Silico Ligand-Protein Docking and Interaction Predictions
In silico ligand-protein docking has been employed to predict and analyze the binding mode of BMOV with its putative biological targets. nih.gov These studies have primarily focused on the interaction between the bioactive cis-aquo-BMOV and protein tyrosine phosphatase-1B (PTP-1B), an enzyme it is known to inhibit. nih.govdovepress.comresearchgate.net The computational docking models generated are consistent with the proposed molecular mechanism of BMOV's insulin-mimetic action. nih.govdovepress.com
Furthermore, theoretical methods have been applied to study the interaction of BMOV with other proteins, such as lysozyme (B549824). acs.org These studies reveal multiple and variable binding modes, including both non-covalent and covalent interactions. nih.govacs.org Different vanadium-containing species derived from BMOV in solution, such as cis-[VO(malt)2(H2O)], [VO(malt)(H2O)3]+, and the free aqua ion [VO(H2O)4]2+, can interact with amino acid residues like glutamate (B1630785), aspartate, and asparagine on the protein surface. nih.govacs.org These findings suggest that the interaction of BMOV with proteins is complex and can depend on factors like pH and local protein environment. nih.gov
Table 2: Predicted Interactions of BMOV Species with Protein Residues
| BMOV-derived Species | Type of Interaction | Target Protein Residues |
|---|---|---|
| cis-[VO(malt)2(H2O)] | Non-covalent | Protein Surface |
| [VO(malt)(H2O)3]+ | Non-covalent | Protein Surface |
| cis-[VO(malt)2] | Covalent | Glu, Asp Side Chains |
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) has been a cornerstone in elucidating the reaction mechanisms involving BMOV. The rotational barrier for the conversion of the inactive trans-isomer to the bioactive cis-aquo-BMOV was calculated using DFT with the B3LYP functional under a stepwise optimization protocol with various basis sets (STO-3G, 3-21G, 3-21G*, and 6-31G). nih.govnih.govdovepress.com These calculations provide a quantum mechanical basis for understanding the feasibility and energetics of the isomerization process, which is fundamental to the compound's bioactivity. nih.gov By modeling the transition state and energy profile of this conversion, DFT helps to explain how the administered pro-drug form of BMOV is activated in the body. nih.gov
Molecular and Cellular Mechanisms of Action of Bis Maltolato Oxovanadium Iv
Inhibition of Protein Tyrosine Phosphatases (PTPs)
Vanadium compounds, in general, are recognized for their ability to inhibit PTPs, largely because the vanadate (B1173111) ion can act as a structural analog of phosphate (B84403), the natural substrate for these enzymes. nih.govnih.gov Organovanadium compounds like BMOV are noted to be more potent inhibitors of PTPase activity compared to inorganic vanadate. bioscientifica.com This inhibitory action is a cornerstone of the compound's mechanism, directly influencing the phosphorylation state of critical signaling proteins.
Protein Tyrosine Phosphatase 1B (PTP1B) is a major negative regulator in the insulin (B600854) signaling pathway, responsible for the dephosphorylation of the activated insulin receptor. researchgate.net The inhibition of PTP1B is therefore a key therapeutic target for enhancing insulin sensitivity. bioscientifica.com Bis(maltolato)oxovanadium(IV) has been demonstrated to be a potent inhibitor of PTP1B. researchgate.netnih.gov Studies measuring the inhibitory effect of BMOV on glutathione (B108866) S-transferase-tagged PTP1B (GST-PTP1B) determined its half-maximal inhibitory concentration (IC50) to be 0.86 ± 0.02 µM. nih.gov This potent inhibition of PTP1B is considered a primary molecular mechanism through which BMOV exerts its insulin-mimetic effects. researchgate.netnih.gov
In addition to its effects on PTP1B, the interaction of bis(maltolato)oxovanadium(IV) has been studied with other phosphatases, including the human low molecular weight cytoplasmic protein tyrosine phosphatase A (HCPTPA). nih.gov Structural studies utilizing Nuclear Magnetic Resonance (NMR) and X-ray crystallography have been employed to investigate the interaction between BMOV and HCPTPA, providing insight into the molecular basis of its inhibitory activity. nih.gov
The nature of the enzymatic inhibition by bis(maltolato)oxovanadium(IV) has been characterized through steady-state kinetic studies. Research indicates that BMOV is a reversible inhibitor of PTPs. nih.govnih.gov Specifically, its inhibition of PTP1B has been described as being of a mixed competitive and noncompetitive type. nih.gov However, other studies have characterized it more broadly as a reversible, competitive phosphatase inhibitor. nih.gov This competitive inhibition aligns with the hypothesis that vanadium compounds function as phosphate analogs, competing with phosphorylated protein substrates for binding to the enzyme's active site. nih.gov
| Enzyme Target | IC50 Value | Type of Inhibition |
| Protein Tyrosine Phosphatase 1B (PTP1B) | 0.86 ± 0.02 µM nih.gov | Reversible; Mixed competitive and noncompetitive nih.gov |
While BMOV is administered as a coordination complex, evidence strongly suggests that the active inhibitory species at the phosphatase active site is the uncomplexed vanadate ion (VO4). nih.gov NMR and X-ray crystallographic studies of both PTP1B and HCPTPA incubated with BMOV have revealed the presence of uncomplexed vanadate bound within the enzyme's active site. nih.gov This indicates that the bis(maltolato)oxovanadium(IV) complex may function as a delivery vehicle, releasing the active vanadate component to inhibit the target phosphatase. nih.gov Computational modeling further supports that the cis-aquo isomeric form of BMOV, formed in aqueous solution, is the bioactive species that favorably binds to the PTP1B active site. researchgate.netnih.gov
Modulation of Insulin Signaling Pathways
The inhibition of PTPs, particularly PTP1B, by bis(maltolato)oxovanadium(IV) has a direct and significant impact on the insulin signaling cascade. By preventing the dephosphorylation of key signaling molecules, BMOV effectively prolongs and enhances the cellular response to insulin.
The primary event in insulin signaling is the autophosphorylation of the insulin receptor (IR) on specific tyrosine residues upon insulin binding. researchgate.net PTP1B negatively regulates this process by dephosphorylating the activated IR. By inhibiting PTP1B, bis(maltolato)oxovanadium(IV) leads to a sustained and enhanced state of tyrosine phosphorylation of the insulin receptor β-subunit (IRβ). bioscientifica.comnih.gov Studies in various cell lines have shown that BMOV enhances the tyrosine phosphorylation of major upstream insulin signaling proteins in a dose- and time-dependent manner. bioscientifica.com This enhancement can occur even more efficiently than with insulin alone, and in some cases, insulin has a synergistic effect on the phosphorylation induced by BMOV. bioscientifica.com This increased phosphorylation of the insulin receptor is a critical step that amplifies the downstream signaling cascade, contributing significantly to the compound's insulin-sensitizing properties. nih.gov
Downstream Signaling Cascade Activation: Phosphorylation of Akt, GSK-3β, and FOXO1
A pivotal aspect of bis(maltolato)oxovanadium(IV)'s (BMOV) mechanism of action is its ability to activate key components of the insulin signaling pathway. BMOV has been identified as a potent activator of phosphatidylinositol 3-kinase (PI3-K) and its downstream effector, protein kinase B (PKB), also known as Akt. nih.gov The activation of this pathway is a central event in mediating the effects of insulin on glucose transport, glycogen (B147801) synthesis, and gluconeogenesis.
The influence of BMOV extends further down the signaling cascade. The BMOV-induced phosphorylation of Akt leads to the enhanced phosphorylation of two critical downstream targets: glycogen synthase kinase-3β (GSK-3β) and forkhead box protein O1 (FOXO1). nih.gov The phosphorylation of GSK-3β by Akt leads to its inactivation, which in turn promotes glycogen synthesis.
FOXO1 is a transcription factor that plays a crucial role in regulating the expression of genes involved in gluconeogenesis. When phosphorylated by Akt, FOXO1 is excluded from the nucleus, thereby inhibiting the transcription of gluconeogenic genes. nih.gov The enhanced phosphorylation of FOXO1 and GSK-3β is mediated through an IGF-1R-PTK/PI3K-dependent pathway. researchgate.net This demonstrates that BMOV can potently influence the phosphorylation state of these key regulatory proteins, contributing to its insulin-mimetic effects. researchgate.net
Impact on Key Gluconeogenic Enzymes
BMOV exerts a significant regulatory effect on the primary enzymes involved in gluconeogenesis, the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates. This regulation is a key component of its glucose-lowering effects.
Regulation of Phosphoenolpyruvate (B93156) Carboxykinase (PEPCK) Gene Expression
In models of diabetes, the expression of the gene for phosphoenolpyruvate carboxykinase (PEPCK), a rate-controlling enzyme in gluconeogenesis, is often elevated. Treatment with BMOV has been shown to normalize the messenger RNA (mRNA) levels of PEPCK in the liver and kidney of diabetic rats. nih.govoup.com This inhibitory effect on PEPCK gene expression is achieved through a rapid mechanism that is not solely a consequence of correcting high blood sugar levels. nih.gov
Regulation of Glucose-6-Phosphatase (G-6-Pase) Gene Expression
Similarly, BMOV also normalizes the gene expression of glucose-6-phosphatase (G-6-Pase), another critical enzyme in the gluconeogenic and glycogenolytic pathways. nih.govoup.com The regulation of G-6-Pase expression by BMOV is more complex and appears to be partially dependent on the correction of hyperglycemia. nih.gov The suppression of both PEPCK and G-6-Pase gene expression contributes significantly to the reduction of endogenous glucose production.
Diverse Cellular and Biochemical Pathway Modulation
Beyond its well-documented effects on glucose metabolism, BMOV also modulates other significant cellular and biochemical pathways, including angiogenesis and the cellular stress response.
Induction of Angiogenesis via Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Phosphorylation
BMOV has been demonstrated to promote angiogenesis, the formation of new blood vessels. This effect is mediated through the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.govmdpi.com BMOV enhances the phosphorylation of VEGFR2 at the Y951 residue. nih.govmdpi.com This activation of VEGFR2 stimulates several downstream pro-angiogenic processes.
In vitro studies have shown that BMOV treatment leads to a significant increase in endothelial cell migration, proliferation, and the formation of tube-like structures. nih.govmdpi.com Furthermore, in an ex vivo mouse aortic ring assay, BMOV was found to increase the number of sprouts by three-fold compared to the control. nih.govmdpi.com
BMOV-Induced Pro-Angiogenic Effects
| Angiogenic Process | Effect of BMOV |
|---|---|
| Endothelial Cell Migration | 45% Increase |
| Endothelial Cell Proliferation | 40% Increase |
| Tube Formation | 27% Increase |
| Aortic Ring Sprouting | 3-fold Increase |
Mitigation of Neuronal Apoptosis through Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation
Vanadium compounds, including bis(maltolato)oxovanadium(IV) (BMOV), are recognized as potent modulators of the nuclear receptor peroxisome proliferator-activated receptor gamma (PPARγ). nih.gov PPARγ is a ligand-activated transcription factor that plays a crucial role in regulating cellular processes such as lipid metabolism, inflammation, and cell survival. nih.govnih.gov Activation of PPARγ signaling is considered a promising therapeutic target for neurodegenerative conditions like Alzheimer's disease, as it is involved in mitigating endoplasmic reticulum (ER) stress, a key factor in neuronal apoptosis. nih.govresearchgate.net
Research on bis(ethylmaltolato)oxidovanadium (IV) (BEOV), a closely related vanadium compound, provides significant insights into this neuroprotective mechanism. Studies have demonstrated that BEOV can alleviate ER stress and subsequent neuronal apoptosis by regulating PPARγ. nih.gov In a triple transgenic mouse model of Alzheimer's disease, BEOV administration improved cognitive functions and reduced the levels of proteins associated with ER stress and apoptosis in the brain. nih.govresearchgate.net Similar neuroprotective effects were observed in vitro in primary hippocampal neurons. nih.gov
The critical role of PPARγ in this process was confirmed by experiments using a PPARγ antagonist, GW9662. Co-treatment with GW9662 effectively blocked the neuroprotective effects of BEOV, indicating that the mitigation of ER stress and neuronal apoptosis is dependent on PPARγ signaling. researchgate.net Furthermore, BEOV has been shown to upregulate the protein expression of PPARγ in a dose-dependent manner, which in turn suppresses the activation of pro-inflammatory pathways like nuclear factor-κB (NF-κB). nih.gov This evidence from a related compound strongly suggests that BMOV's neuroprotective potential may be similarly mediated through the activation of the PPARγ signaling pathway, thereby reducing the cellular stress that leads to neuronal cell death.
Effects on Membrane Lipid Order and Insulin Receptor Localization in Microdomains
Bis(maltolato)oxovanadium(IV) exerts significant influence at the cellular membrane level, specifically by altering the organization of the lipid bilayer and the localization of key signaling proteins like the insulin receptor (IR). nih.govnih.gov The cell membrane is not a uniform structure but contains specialized, nanoscale microdomains, often called lipid rafts, which are enriched in cholesterol and sphingolipids. These domains serve as platforms for signal transduction, concentrating signaling molecules to enhance their interactions.
Studies on rat basophilic leukemia (RBL-2H3) cells have shown that BMOV treatment decreases the order of the cell-surface plasma membrane lipids. nih.gov This change in the physical properties of the membrane is accompanied by a significant increase in the localization of the insulin receptor within these specialized microdomains. nih.gov In untreated cells, a very small percentage of insulin receptors are associated with low-density, detergent-resistant membrane fragments, which are characteristic of lipid rafts. However, treatment with BMOV dramatically increases this association. nih.gov
This altered localization is believed to be a key part of BMOV's insulin-mimetic activity. By promoting the clustering of insulin receptors into microdomains, BMOV may facilitate the downstream signaling cascade that is typically initiated by insulin binding. nih.gov This effect on receptor localization appears to be a direct consequence of the changes in membrane lipid order rather than a direct interaction of BMOV with the insulin receptor itself. nih.gov
Single-particle tracking experiments have further detailed these effects, showing that BMOV treatment reduces the lateral diffusion of individual insulin receptors and decreases the size of the membrane compartments they are confined to. nih.govnih.gov This suggests a more organized and constrained arrangement of the receptors within the membrane, which is conducive to efficient signal transduction.
| Treatment Condition | Percentage of IR in Low-Density Membrane Fractions (%) |
|---|---|
| Untreated Cells | 2.4 |
| 10 µM BMOV (overnight) | 25.8 |
| 200 nM Insulin (1 h) | >21.0 |
| 10 µM BMOV (overnight) + 200 nM Insulin (1 h) | ~28.0 |
Interactions of Bis Maltolato Oxovanadium Iv with Biological Macromolecules and Metal Ions
Interactions with Serum Proteins and Consequences for Vanadium Biotransformation
The primary proteins in blood serum, albumin and transferrin, are known to play significant roles in the transport and metabolism of various metal ions and their complexes. Understanding the interaction of BMOV with these proteins is fundamental to comprehending its pharmacokinetic profile.
Studies have revealed distinct differences in the interaction of BMOV with human serum albumin (HSA) compared to inorganic vanadyl sulfate (B86663) (VOSO₄). When BMOV interacts with HSA, a specific adduct is formed, which is not observed in solutions containing VOSO₄ and albumin. nih.govresearchgate.net This suggests that the chelated form of the vanadyl ion in BMOV prevents non-specific binding and leads to a unique interaction. nih.govresearchgate.net Electron paramagnetic resonance (EPR) spectroscopy has been instrumental in identifying a unique spectrum assigned to the BMOV-HSA adduct. nih.govacs.org This adduct formation with HSA is significant as it can influence the transport and delivery of vanadium to target tissues. nih.govacs.org
The binding of BMOV to HSA is thought to involve the replacement of a water molecule in the coordination sphere of the vanadium center by a donor atom from an amino acid residue, such as a histidine nitrogen. nih.govacs.org This interaction leads to the formation of a cis-[VIVO(malt)₂(HSA-His)] species. nih.gov The formation of this stable adduct with albumin likely has a considerable impact on the pharmacokinetics and efficacy of BMOV. nih.govacs.org
In contrast to its interaction with albumin, BMOV yields identical reaction products as VOSO₄ when mixed with human serum apo-transferrin, the iron-free form of transferrin. nih.govresearchgate.net This indicates that the maltolato ligands may be displaced during the binding process with apo-transferrin. Calorimetric studies have been employed to determine the binding constants of BMOV to both the C- and N-lobes of apo-transferrin, revealing similar affinities for vanadium species whether they are introduced as BMOV or VOSO₄. ubc.ca This is attributed to the oxidation of the solvated vanadyl(IV) ion prior to its complexation with the protein. ubc.ca
Interactions with holo-transferrin (the iron-bound form) have also been investigated. It has been shown that vanadyl complexes, including those with maltol (B134687), can interact with surface sites on holo-transferrin, likely involving coordination with histidine, aspartate, and glutamate (B1630785) residues. acs.org The formation of ternary complexes, such as VOL₂(holo-hTf), where L is the maltolato ligand, has been proposed. acs.org This interaction with holo-transferrin could represent a pathway for the cellular uptake of vanadium compounds, as holo-transferrin is recognized by the transferrin receptor. acs.org
Table 1: Binding Constants of Vanadium Compounds with Apo-transferrin
| Compound | Protein Lobe | Binding Constant (M⁻¹) |
|---|---|---|
| Bis(maltolato)oxovanadium(IV) | C-lobe | 3 (± 1) x 10⁵ |
| Bis(maltolato)oxovanadium(IV) | N-lobe | 1.8 (± 0.7) x 10⁵ |
| Vanadyl Sulfate | C-lobe | 1.7 (± 0.3) x 10⁵ |
| Vanadyl Sulfate | N-lobe | 7 (± 2) x 10⁴ |
Data from differential scanning calorimetry at 25°C. ubc.ca
The formation of adducts between the vanadyl cation and serum proteins is a key aspect of BMOV's biotransformation. With human serum albumin, a distinct BMOV-HSA adduct is formed, characterized by a unique EPR spectrum. nih.govacs.org This adduct is proposed to have a VO(ma)₂-HSA binding mode. nih.govresearchgate.net In the case of transferrin, while BMOV and VOSO₄ produce similar reaction products, the interaction still leads to the formation of vanadyl-transferrin complexes. nih.govresearchgate.net
Studies with model proteins like hen egg white lysozyme (B549824) (HEWL) provide further insight into the nature of these adducts. nih.govacs.org These investigations have shown that various vanadium-containing species can bind to the protein, including the intact cis-[VO(malt)₂(H₂O)] complex, as well as fragments like [VO(malt)(H₂O)₃]⁺ and the bare [VO(H₂O)₃₋₄]²⁺ ion. nih.govacs.org This demonstrates that the interaction is not limited to the intact BMOV molecule but can involve its dissociation products.
Ligand exchange is a crucial factor in the interaction of BMOV with proteins. The maltolato ligands can be partially or completely replaced by donor groups from the protein's amino acid residues or by other molecules in the biological medium. nih.gov This process is evident in the interaction with apo-transferrin, where the final vanadium-protein complex appears to be independent of whether the vanadium was initially chelated by maltol. nih.govresearchgate.net
The dynamic nature of ligand exchange allows for the formation of various species in solution. For instance, in aqueous solution, BMOV exists in equilibrium with species such as cis-[VIVO(malt)₂(H₂O)], [VIVO(malt)(H₂O)₃]⁺, and the aqua ion [VIVO(H₂O)₄]²⁺, all of which can potentially interact with proteins. acs.org The replacement of a water ligand in cis-[VIVO(malt)₂(H₂O)] by a protein residue, such as a histidine, is a key mechanism for the formation of covalent adducts. researchgate.net
Reactivity with Model Proteins: Investigations using Lysozyme
To gain a more detailed molecular understanding of the interactions between BMOV and proteins, studies have been conducted using model proteins such as hen egg white lysozyme (HEWL). nih.govacs.org These studies allow for a more controlled investigation of the binding modes and potential covalent modifications.
Research on the interaction of BMOV with lysozyme has revealed unexpected covalent modifications of the protein. acs.org X-ray crystallography and mass spectrometry data have shown that vanadium-containing fragments can covalently bind to the side chains of specific amino acid residues. nih.govacs.orgnih.gov These residues include glutamate (Glu35), aspartate (Asp48, Asp87, Asp119), and asparagine (Asn65), as well as the C-terminal carboxylate. nih.govacs.orgnih.gov
The covalently bound species are not limited to the intact [VO(malt)₂] moiety. Fragments such as [VO(H₂O)₃₋₄]²⁺ and other vanadium-containing entities have been observed to form covalent bonds with the protein. nih.govacs.org This indicates a complex reactivity where BMOV can undergo dissociation, and the resulting vanadium species can then covalently modify the protein structure. This finding is significant as it suggests that the biological effects of BMOV may not solely be due to the intact complex but also due to these protein-modifying vanadium fragments.
Table 2: Observed Vanadium Species and Binding Modes with Hen Egg White Lysozyme (HEWL)
| Vanadium-Containing Species | Binding Mode | Target Residues/Sites |
|---|---|---|
cis-[VO(malt)₂(H₂O)] |
Non-covalent | Protein surface |
[VO(malt)(H₂O)₃]⁺ |
Non-covalent | Protein surface |
[VO(H₂O)₃₋₄]²⁺ |
Covalent | Glu35, Asp48, Asn65, Asp87, Asp119, C-terminal carboxylate |
cis-[VO(malt)₂] |
Covalent | Glu35, Asp48, Asn65, Asp87, Asp119, C-terminal carboxylate |
Data from X-ray crystallography and mass spectrometry studies. nih.govacs.orgnih.gov
Analysis of Non-Covalent and Covalent Binding Modes
The interaction of bis(maltolato)oxovanadium(IV), or BMOV, with proteins is complex, involving multiple and variable binding modes that can be either non-covalent or covalent. nih.govnih.gov The nature of these interactions is crucial as it dictates the transport, speciation, and ultimate biological activity of the vanadium compound. nih.gov Studies with model proteins have revealed that the intact BMOV complex, as well as its partially or fully dissociated fragments, can bind to proteins. nih.govacs.org
Research using hen egg white lysozyme (HEWL) as a model protein has demonstrated both types of interactions. acs.org Non-covalent binding involves species such as cis-[VO(malt)₂(H₂O)] and the partially dissociated [VO(malt)(H₂O)₃]⁺. nih.govnih.govacs.org In contrast, covalent binding occurs when vanadium-containing fragments, including the bare vanadyl ion ([VO(H₂O)₃₋₄]²⁺) and the cis-[VO(malt)₂] moiety, bind directly to the side chains of acidic amino acid residues like glutamic acid (Glu), aspartic acid (Asp), and asparagine (Asn), as well as to the C-terminal carboxylate. nih.govnih.govacs.org
The interaction of BMOV with key serum proteins, which are critical for transport in the bloodstream, also shows distinct binding patterns.
Human Serum Albumin (HSA): Unlike with other proteins where BMOV may dissociate, its interaction with HSA results in the formation of a distinct adduct. researchgate.netacs.orgnih.gov In solutions containing BMOV and albumin, the vanadyl ions are bound in a unique manner, suggesting the formation of a BMOV-HSA adduct where the chelated vanadium complex is presented to the protein. researchgate.netacs.orgubc.ca This specific interaction prevents the non-specific binding of vanadyl ions to other weaker sites on the albumin molecule. acs.orgnih.govacs.org The proposed binding mode is an adduct denoted as VO(ma)₂-HSA. acs.orgnih.gov
Apo-transferrin: When BMOV interacts with the iron-transport protein apo-transferrin, it appears to dissociate. researchgate.netacs.org Studies using electron paramagnetic resonance (EPR) show that identical reaction products are formed when apo-transferrin is exposed to either BMOV or the simple inorganic salt vanadyl sulfate (VOSO₄). researchgate.netacs.orgnih.govubc.ca This indicates that the maltolato ligands are likely displaced before the vanadyl ion binds to the protein. researchgate.netacs.org
These findings highlight that a biologically active V(IV) complex can lose its carrier ligand upon interaction with proteins, leading to the formation of various adducts through both covalent and non-covalent bonds. acs.org
| Macromolecule | Binding Mode | Interacting Vanadium Species | Binding Site |
|---|---|---|---|
| Hen Egg White Lysozyme (HEWL) | Non-Covalent | cis-[VO(malt)₂(H₂O)], [VO(malt)(H₂O)₃]⁺ | Multiple sites on the protein surface |
| Covalent | [VO(H₂O)₃₋₄]²⁺, cis-[VO(malt)₂] | Side chains of Glu, Asp, Asn; C-terminal carboxylate | |
| Human Serum Albumin (HSA) | Non-Covalent Adduct | Intact [VO(malt)₂] complex | Specific binding pocket, potentially involving His residues |
| Apo-transferrin | Covalent (after dissociation) | VO²⁺ (vanadyl ion) | Metal-binding sites (similar to iron) |
Speciation of Vanadium in Biological Matrices and Cell Culture Systems
The chemical form, or speciation, of vanadium is critical to its biological effects, and it is heavily influenced by the surrounding environment. mdpi.com When a compound like BMOV is introduced into a biological system, it undergoes significant transformations, both extracellularly in the culture media and intracellularly within cells. mdpi.comnih.gov
Distribution and Transformation of Vanadium Species in Human Liver (HepG2) Cells
Following exposure of human liver (HepG2) cells to BMOV, there is a significant uptake of vanadium into the cells. rsc.orgnih.gov Once inside, the original BMOV complex undergoes substantial biotransformation. Methodologies combining chromatography with mass spectrometry have been used to identify the resulting vanadium metabolites in cell lysates. rsc.orgnih.gov This research has led to the characterization of the predominant anionic vanadium metabolite, which is consistent with a divanadate-phosphate derivative. rsc.orgnih.gov
Furthermore, spectroscopic studies reveal dynamic changes in the oxidation state of vanadium within HepG2 cells over time. nih.govnih.gov
Initially, after a short exposure (e.g., 4 hours), a portion of the vanadium exists as six-coordinate vanadium(IV) oxidomaltolato species, similar to the parent compound. nih.gov
Over a 24-hour period, the intracellular speciation shifts dramatically. There is a progressive reduction of vanadium(V) to vanadium(IV), with the proportion of V(IV) increasing from approximately 20% to 70% of the total intracellular vanadium. nih.govnih.gov
Interestingly, the final intracellular vanadium speciation appears to be largely independent of the initial vanadium source, suggesting that cellular processes converge both BMOV (a V(IV) compound) and vanadate (B1173111) (a V(V) compound) into a similar mixture of species. nih.govnih.gov
| Time Point | Predominant Vanadium Species/State | Key Finding |
|---|---|---|
| Initial Uptake | Six-coordinate V(IV) oxidomaltolato species | The parent complex or similar species are present shortly after exposure. nih.gov |
| Post-Metabolism | Divanadate-phosphate derivative (V(V)) | BMOV is transformed into new, stable anionic metabolites. rsc.orgnih.gov |
| Over 24 hours | Increasing proportion of V(IV) species (up to 70%) | Intracellular environment promotes the reduction of vanadium. nih.govnih.gov |
Influence of Extracellular Components on Vanadium Speciation in Biological Media
Before BMOV can enter a cell, it interacts with the components of the extracellular environment, such as a cell culture medium. nih.gov These media are complex aqueous solutions that can contain salts, amino acids, and, if supplemented with serum, high concentrations of proteins like albumin and transferrin. mdpi.com These components can significantly alter the chemical form of vanadium. mdpi.comnih.gov
Studies have shown that when BMOV is added to a cell culture medium, it gradually transforms over 24 hours into a mixture dominated by five- and six-coordinate vanadium(V) species, which can account for approximately 75% of the total vanadium. nih.govnih.gov This indicates that the extracellular medium is an oxidizing environment for the V(IV) center in BMOV. nih.gov
The high-molecular-weight proteins present in serum-supplemented media are particularly influential:
Albumin: As a major component of serum, albumin can form an adduct with BMOV, effectively binding the complex and influencing its stability and transport. researchgate.netacs.orgrsc.org
Transferrin: This protein can also bind vanadium, but typically after the BMOV complex has dissociated, releasing the vanadyl ion. researchgate.netacs.orgubc.ca
Therefore, the speciation of vanadium presented to the cells is not that of the original BMOV compound but rather a complex mixture of oxidized vanadium species, protein-adducted vanadium, and dissociated vanadyl ions. mdpi.comnih.gov
Interplay with Essential Trace Element Homeostasis
The introduction of vanadium compounds into a biological system can perturb the balance of other essential trace metals. BMOV has been shown to influence the homeostasis of both zinc and copper, particularly in models of hyperglycemia where the metabolism of these elements is already altered. nih.govnih.gov
Alterations in Zinc Homeostasis and Absorption
In streptozotocin-induced hyperglycemic rats, the normal homeostasis of zinc is disrupted, leading to increased absorption and higher content of zinc in the liver, serum, kidneys, and femurs. nih.govnih.gov Research has shown that treatment with BMOV can counteract these changes. In one study, hyperglycemic rats treated with 3 mg V/day as BMOV showed a significant decrease in both the absorption and tissue content of zinc compared to untreated hyperglycemic rats, effectively reverting the alterations caused by the diabetic state. nih.govnih.gov This effect may be linked to the expression of the divalent metal transporter 1 (DMT1), a protein responsible for absorbing various metal ions. Hyperglycemia was found to increase DMT1 mRNA expression, while BMOV treatment led to its decrease. nih.govnih.gov
| Condition | Effect on Zinc Absorption | Effect on Zinc Tissue Content | Effect on Liver DMT1 mRNA Expression |
|---|---|---|---|
| Hyperglycemia (vs. Control) | Increased | Increased | Increased |
| Hyperglycemia + BMOV (3 mg V/day) (vs. Hyperglycemia) | Decreased | Decreased | Decreased |
Summary of BMOV's effect on zinc homeostasis in hyperglycemic rats. nih.govnih.gov
Perturbations in Copper Homeostasis
Similar to zinc, copper homeostasis is also perturbed by hyperglycemia, leading to increased absorption and tissue content. nih.govnih.gov Treatment with BMOV has been demonstrated to reverse these diabetes-induced alterations. Hyperglycemic rats receiving 3 mg V/day as BMOV experienced a decrease in copper absorption and a reduction in copper content in various tissues. nih.govnih.gov
In vitro studies using hepatic cells have provided further insight into the vanadium-copper interplay. Exposure of these cells to BMOV was found to increase the intracellular content of not only vanadium but also copper, suggesting that BMOV may facilitate the cellular uptake of copper. mdpi.com However, the interaction appears to be complex, as other reports have suggested that vanadium treatment can either decrease copper levels in tissues like the liver and kidney or increase them in the femur. mdpi.com A co-treatment of hepatic cells with both BMOV and copper was shown to reduce the cellular damage caused by BMOV alone, indicating a protective role for copper. mdpi.comdntb.gov.ua
| Model System | Condition | Observed Effect on Copper |
|---|---|---|
| Hyperglycemic Rats (in vivo) | Hyperglycemia | Increased absorption and tissue content. nih.govnih.gov |
| Hyperglycemia + BMOV | Decreased absorption and tissue content (reversion of hyperglycemia effect). nih.govnih.gov | |
| Hepatic Cells (in vitro) | BMOV Exposure | Increased intracellular copper content. mdpi.com |
| BMOV + Copper Co-exposure | Reduced BMOV-induced cellular damage. mdpi.comdntb.gov.ua |
Effects on Manganese Homeostasis
Studies investigating the effects of bis(maltolato)oxovanadium(IV) on mineral homeostasis have shown varied impacts on manganese levels in different tissues. In a study involving streptozotocin-induced hyperglycemic rats, the administration of bis(maltolato)oxovanadium(IV) did not significantly alter manganese content in the liver, kidneys, serum, or femurs when compared to the control group. mdpi.com However, a notable decrease in manganese levels was observed in the heart tissue of the group treated with 1 mg of Vanadium per day in the form of bis(maltolato)oxovanadium(IV). mdpi.com
The research indicated that while hyperglycemia itself did not lead to changes in manganese content, the subsequent treatment with bis(maltolato)oxovanadium(IV) had a tissue-specific effect, selectively lowering manganese in the heart. mdpi.com This suggests that the interaction of bis(maltolato)oxovanadium(IV) with manganese homeostasis is complex and may not be uniform across all biological compartments. Further research is needed to fully elucidate the mechanisms behind these tissue-specific alterations. mdpi.com
Table 1: Manganese (Mn) Content in Serum and Tissues of Rats
| Group | Liver (µg/g) | Kidneys (µg/g) | Serum (µg/L) | Femur (µg/g) | Heart (µg/g) |
| Control (C) | 2.6 ± 0.2 | 1.8 ± 0.1 | 2.5 ± 0.3 | 0.4 ± 0.1 | 1.2 ± 0.1 |
| Hyperglycemic (H) | 2.7 ± 0.2 | 1.9 ± 0.1 | 2.6 ± 0.3 | 0.5 ± 0.1 | 1.3 ± 0.1 |
| Hyperglycemic + 1 mg V/day (HV) | 2.5 ± 0.2 | 1.7 ± 0.1 | 2.4 ± 0.2 | 0.4 ± 0.1 | 1.0 ± 0.1 |
| Note: Data is expressed as mean ± standard deviation. The asterisk () indicates a significant difference compared to the Control (C) group. |
Modulation of Divalent Metal Transporter 1 (DMT1) Gene Expression
Bis(maltolato)oxovanadium(IV) has been shown to modulate the gene expression of Divalent Metal Transporter 1 (DMT1), a protein crucial for the absorption and transport of various divalent metals. mdpi.commdpi.com In a study with hyperglycemic rats, an increase in DMT1 mRNA expression was observed in the liver. nih.gov However, treatment with bis(maltolato)oxovanadium(IV) at a dose of 3 mg of Vanadium per day led to a significant decrease in DMT1 expression. mdpi.com
This modulation of DMT1 expression by bis(maltolato)oxovanadium(IV) is significant as DMT1 is a common pathway for the absorption of metals like zinc, copper, and manganese. mdpi.comwikipedia.org The reduction in DMT1 expression following treatment with bis(maltolato)oxovanadium(IV) was associated with a decrease in the absorption and tissue content of zinc and copper, which were elevated in the hyperglycemic state. mdpi.comnih.gov This suggests that the beneficial effects of bis(maltolato)oxovanadium(IV) on zinc and copper homeostasis in hyperglycemic conditions may be mediated, at least in part, by its ability to downregulate the expression of the DMT1 gene. mdpi.com
It is important to note that the effect of vanadium compounds on DMT1 expression may vary depending on the specific compound and cell type. For instance, some research has indicated that other forms of vanadium (IV) can increase DMT1 expression in human bronchial epithelial cells. mdpi.com However, in the context of intestinal absorption in hyperglycemic rats treated with bis(maltolato)oxovanadium(IV), no significant alteration in the intestinal absorption of manganese was observed, suggesting that the compound did not alter the expression of DMT1 in enterocytes under those specific experimental conditions. mdpi.com
Table 2: Relative DMT1 mRNA Expression in Liver Tissue
| Group | Relative DMT1 mRNA Expression |
| Control (C) | 1.00 ± 0.12 |
| Hyperglycemic (H) | 1.52 ± 0.21 |
| Hyperglycemic + 3 mg V/day (HVH) | 0.89 ± 0.15 |
| Note: Data is expressed as mean ± standard deviation relative to the control group. The asterisk () indicates a significant increase compared to the Control (C) group. The double asterisk () indicates a significant decrease compared to the Hyperglycemic (H) group. |
Preclinical Research Methodologies and Mechanistic Insights from in Vitro and in Vivo Models
In Vitro Cellular Models for Mechanistic Investigations
In vitro cellular models are indispensable tools for dissecting the molecular mechanisms of action of bis(maltolato)oxovanadium(IV) (BMOV). These systems allow for controlled investigations into the compound's effects on specific cellular processes, signaling pathways, and molecular targets, providing foundational knowledge for its potential therapeutic applications.
The 3T3-L1 adipocytic cell line is a cornerstone model for studying the insulin-mimetic and insulin-sensitizing effects of BMOV. Research has demonstrated that BMOV enhances the tyrosine-phosphorylation of crucial upstream insulin (B600854) signaling proteins, such as the insulin receptor β (IRβ), in 3T3-L1 cells. bioscientifica.comnih.gov This activation occurs in both a dose- and time-dependent manner and is often more efficient than that induced by insulin alone. bioscientifica.com Furthermore, studies have shown a synergistic effect when BMOV is co-administered with insulin on these phosphorylation events. bioscientifica.comnih.gov
Beyond the initial signaling cascade, BMOV has been found to significantly increase triglyceride synthesis in 3T3-L1 adipocytes, a key metabolic function of these cells. ijpsonline.com This effect is observed both in the presence and absence of insulin, indicating that BMOV acts as an insulin mimetic in this context. ijpsonline.com The compound's ability to stimulate metabolic processes typically governed by insulin highlights its direct impact on adipocyte function. However, prolonged exposure of 3T3-L1 cells to BMOV has been noted to cause a depletion in the level of the insulin receptor, an effect that can be counteracted by subsequent treatment with insulin. nih.gov
Skeletal muscle is a primary site for insulin-mediated glucose disposal, making skeletal muscle cell lines like C2C12 myotubes critical for evaluating the antidiabetic potential of BMOV. In this model, BMOV has been shown to significantly stimulate the transport of radiolabeled glucose. ijpsonline.com This action suggests that BMOV can replicate one of the key physiological effects of insulin in muscle tissue.
The mechanism underlying this effect involves the activation of the insulin signaling pathway. researchgate.net Insulin binding to its receptor typically triggers the PI3K/Akt signaling cascade, which in turn promotes glucose uptake via the translocation of glucose transporters (e.g., GLUT4) to the cell membrane and stimulates glycogen (B147801) synthesis through the inhibition of glycogen synthase kinase-3β (GSK-3β). researchgate.net Studies indicate that BMOV acts as an insulin mimetic, directly engaging these pathways to enhance glucose transport in C2C12 myoblasts, independent of the presence of insulin. ijpsonline.com
Human Umbilical Vein Endothelial Cells (HUVECs) serve as a standard model for investigating the process of angiogenesis, the formation of new blood vessels. BMOV has been identified as a potent modulator of angiogenesis, a process regulated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The activation of VEGFR2 is controlled by protein tyrosine phosphatases (PTPs), which dephosphorylate the receptor. latrobe.edu.aunih.gov
By inhibiting PTPs, BMOV enhances the phosphorylation of VEGFR2 and its downstream signaling molecules, thereby promoting several key steps in angiogenesis. latrobe.edu.aunih.gov In the presence of endogenous VEGF-A, BMOV has been shown to significantly increase endothelial cell migration, proliferation, and the formation of tube-like structures in HUVECs. latrobe.edu.aunih.govnih.gov These findings demonstrate a clear pro-angiogenic effect of BMOV in a well-established in vitro model.
Table 1: Pro-angiogenic Effects of BMOV on HUVECs
This table summarizes the percentage increase in key angiogenic processes in Human Umbilical Vein Endothelial Cells (HUVECs) following treatment with bis(maltolato)oxovanadium(IV) compared to a control group.
| Angiogenic Process | Percentage Increase with BMOV (%) | Reference |
|---|---|---|
| Cell Migration | 45 | latrobe.edu.aunih.govnih.gov |
| Cell Proliferation | 40 | latrobe.edu.aunih.govnih.gov |
| Tube Formation | 27 | latrobe.edu.aunih.govnih.gov |
Understanding the cellular fate and transformation—or speciation—of a metallodrug is crucial for elucidating its mechanism of action. The human liver cell line HepG2 has been employed to study the intracellular speciation of BMOV. nih.govrsc.org These studies have confirmed a significant uptake of vanadium into HepG2 cells following exposure to the compound. nih.govrsc.orgresearchgate.net
To identify the form in which vanadium exists inside the cells, researchers have utilized advanced analytical techniques. Methodologies such as size exclusion chromatography combined with elemental (inductively coupled plasma mass spectrometry) and molecular (electrospray ionization mass spectrometry) mass spectrometric detection have been applied to cell lysates. nih.govrsc.orgoup.com Through these sophisticated analyses, a predominant, low molecular mass, anionic vanadium metabolite was characterized. nih.gov Further investigation using stable isotope labeling and tandem mass spectrometry suggests that this metabolite is a divanadate-phosphate derivate. nih.govrsc.org
A primary molecular mechanism for the insulin-mimetic effects of vanadium compounds is the inhibition of protein tyrosine phosphatases (PTPs), particularly Protein Tyrosine Phosphatase 1B (PTP1B), which acts as a negative regulator of the insulin receptor. nih.gov Biochemical assays are used to quantify the inhibitory potency of BMOV against these enzymes.
Studies have shown that BMOV is a potent, reversible inhibitor of PTP1B. nih.govnih.gov Kinetic analyses revealed that the inhibition is of a mixed competitive and noncompetitive type. nih.gov The potency of BMOV is significantly higher against PTP1B compared to other phosphatases, such as alkaline phosphatase (ALP), indicating a degree of selectivity. nih.gov Structural studies have further suggested that uncomplexed vanadium (VO4) is the active component that binds to the phosphatase active site, mediating the inhibition. nih.gov
Table 2: Inhibitory Potency of BMOV against Phosphatases
This table displays the half-maximal inhibitory concentration (IC50) values of bis(maltolato)oxovanadium(IV) against Protein Tyrosine Phosphatase 1B (PTP1B) and Alkaline Phosphatase (ALP), demonstrating its higher potency for PTP1B.
| Enzyme | IC50 Value (µM) | Type of Inhibition | Reference |
|---|---|---|---|
| Protein Tyrosine Phosphatase 1B (PTP1B) | 0.86 ± 0.02 | Mixed Competitive/Noncompetitive | nih.gov |
| Alkaline Phosphatase (ALP) | 32.1 ± 0.6 | Competitive | nih.gov |
The insulin-like effects of BMOV are mediated through the modulation of key signaling proteins, and the quantitative analysis of their phosphorylation status is a critical method for mechanistic investigation. BMOV is recognized as a potent activator of several components within the insulin signaling pathway. nih.gov A central node in this pathway is Protein Kinase B (PKB), also known as Akt.
BMOV treatment leads to the activation of phosphatidylinositol 3-kinase (PI3-K) and the subsequent phosphorylation and activation of its downstream effector, Akt/PKB. nih.gov This activation is instrumental in mediating effects on glucose metabolism. nih.gov The increased phosphorylation of Akt/PKB further propagates the signal downstream, leading to the enhanced phosphorylation of key substrates, including Glycogen Synthase Kinase-3 (GSK-3) and Forkhead Box Protein O1 (FOXO1). nih.gov Phosphorylation of GSK-3 leads to its inactivation, promoting glycogen synthesis, while phosphorylation of FOXO1 inhibits its activity, reducing the expression of genes involved in gluconeogenesis. nih.gov
Table 3: Effect of BMOV on Key Insulin Signaling Proteins
This table outlines the effect of bis(maltolato)oxovanadium(IV) on the phosphorylation status of critical downstream proteins in the insulin signaling cascade and the primary functional consequence of this change.
| Protein | Effect of BMOV on Phosphorylation | Functional Consequence | Reference |
|---|---|---|---|
| Akt (Protein Kinase B) | Increased | Activation of the kinase | nih.gov |
| GSK-3β (Glycogen Synthase Kinase-3β) | Increased | Inhibition of the kinase, promoting glycogen synthesis | nih.gov |
| FOXO1 (Forkhead Box Protein O1) | Increased | Inhibition of the transcription factor, reducing gluconeogenesis | nih.gov |
Gene Expression Analysis (e.g., PEPCK, G-6-Pase mRNA)
Investigations into the molecular mechanisms of bis(maltolato)oxovanadium(IV) have often centered on its ability to modulate the expression of key genes involved in glucose metabolism. Notably, its effects on phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G-6-Pase), two critical enzymes in the gluconeogenesis pathway, have been a primary focus.
In streptozotocin (B1681764) (STZ)-diabetic rats, a model for Type 1 diabetes, treatment with bis(maltolato)oxovanadium(IV) has been shown to normalize the elevated mRNA levels of both PEPCK and G-6-Pase in the liver and kidneys. rsc.orgubc.ca This normalization of gene expression is a key factor in the compound's ability to lower blood glucose levels. rsc.orgubc.ca Studies have demonstrated that the inhibitory effect of bis(maltolato)oxovanadium(IV) on PEPCK mRNA expression occurs through rapid mechanisms that are not solely a consequence of correcting hyperglycemia. rsc.orgubc.ca In contrast, the inhibition of G-6-Pase expression appears to be more complex, with the correction of high blood sugar playing a partial role in its mechanism. rsc.orgubc.ca
In Vivo Animal Models for Investigating Systemic Effects and Molecular Pathways
A variety of animal models have been employed to understand the systemic and molecular effects of bis(maltolato)oxovanadium(IV). These models, each with distinct physiological and metabolic characteristics, have provided a comprehensive view of the compound's therapeutic potential.
Streptozotocin (STZ)-Induced Diabetic Rodent Models
The STZ-induced diabetic rodent model is a widely used and well-established model for studying Type 1 diabetes. In this model, the administration of streptozotocin selectively destroys pancreatic β-cells, leading to insulin deficiency and hyperglycemia.
Research utilizing STZ-diabetic rats has consistently demonstrated the efficacy of bis(maltolato)oxovanadium(IV) as an antihyperglycemic agent. nih.gov Chronic oral administration of the compound has been shown to significantly reduce plasma glucose, triglyceride, and cholesterol levels to normal ranges without a corresponding increase in plasma insulin. nih.gov This suggests that the glucose-lowering properties of bis(maltolato)oxovanadium(IV) are independent of endogenous insulin secretion and are not simply a result of reduced food intake. nih.gov Furthermore, treatment with bis(maltolato)oxovanadium(IV) has been observed to improve glucose and lipid homeostasis, which is attributed to its insulin-sensitizing action.
Effects of Bis(maltolato)oxovanadium(IV) in STZ-Diabetic Rats
| Parameter | Diabetic Control | BMOV-Treated Diabetic | Reference |
|---|---|---|---|
| Plasma Glucose (mM) | 31.2 +/- 1.9 | 10.2 +/- 1.8 | nih.gov |
Zucker Diabetic Fatty (ZDF) Rat Model
The Zucker Diabetic Fatty (ZDF) rat is a genetic model of obesity, insulin resistance, and Type 2 diabetes. These rats develop overt hyperglycemia in the presence of hyperinsulinemia, eventually leading to β-cell depletion.
Studies involving the ZDF rat model have provided crucial insights into the potential of bis(maltolato)oxovanadium(IV) in the context of Type 2 diabetes. Both acute and chronic oral administration of the compound have been shown to effectively lower plasma glucose levels. soc-bdr.org Chronic treatment has been observed to preserve pancreatic β-cell function, a significant finding in a model characterized by progressive β-cell failure. soc-bdr.org Furthermore, bis(maltolato)oxovanadium(IV) has demonstrated the ability to improve glucose homeostasis and preserve insulin reserves in these animals. soc-bdr.org
Chronic Effects of Bis(maltolato)oxovanadium(IV) in ZDF Rats
| Parameter | Untreated | BMOV-Treated | Reference |
|---|---|---|---|
| Final Plasma Glucose (mmol/l) | 28.71 +/- 0.6 | 13.25 +/- 1.43 | soc-bdr.org |
Obese Diabetic Mouse Models (e.g., ob/ob, KKAy) for Metabolic Studies
While extensive research has been conducted on rat models, the specific effects of bis(maltolato)oxovanadium(IV) in obese diabetic mouse models such as the ob/ob and KKAy mice are less documented in the available scientific literature. However, a study on KKAy mice, a model for Type 2 diabetes, referenced the use of other compounds to improve glycometabolism, highlighting the utility of this model in diabetes research. ubc.ca
Spontaneously Hypertensive (SH) Rat Model for Insulin Sensitivity and Blood Pressure Regulation
The Spontaneously Hypertensive (SH) rat is a genetic model of hypertension that also exhibits hyperinsulinemia. This model is valuable for investigating the interplay between insulin sensitivity, blood pressure regulation, and metabolic dysfunction.
In SH rats, chronic oral treatment with bis(maltolato)oxovanadium(IV) has been shown to cause a sustained reduction in both plasma insulin levels and systolic blood pressure. nih.gov This effect was not observed in the normotensive Wistar-Kyoto (WKY) control rats. nih.gov Euglycemic clamp studies in conscious SH rats revealed that bis(maltolato)oxovanadium(IV) further enhanced insulin sensitivity. nih.gov These findings suggest that the compound's ability to concurrently decrease plasma insulin and blood pressure may be linked to an improvement in insulin sensitivity, highlighting a potential role for hyperinsulinemia in the development of high blood pressure in this model. nih.gov
Effects of Bis(maltolato)oxovanadium(IV) on Plasma Insulin and Blood Pressure in SH Rats
| Parameter | Untreated SH Rats | BMOV-Treated SH Rats | Reference |
|---|---|---|---|
| Plasma Insulin (pM) | 366 +/- 13.2 | 198 +/- 6 | nih.gov |
| Systolic Blood Pressure (mmHg) | 184 +/- 3 | 149 +/- 3 | nih.gov |
Assessment of Gluconeogenic Enzyme Activity and mRNA Levels in Hepatic and Renal Tissues
Consistent with the findings on gene expression, bis(maltolato)oxovanadium(IV) has been shown to directly impact the activity of gluconeogenic enzymes. In STZ-diabetic rats, the compound inhibits the activity of PEPCK through mechanisms that are independent of simply correcting high blood sugar levels. rsc.orgubc.ca The regulation of G-6-Pase activity is also influenced by bis(maltolato)oxovanadium(IV), although the correction of hyperglycemia contributes in part to this effect. rsc.orgubc.ca These effects on enzyme activity are observed in both the liver and the kidney, the primary sites of gluconeogenesis. rsc.orgubc.ca The ability of bis(maltolato)oxovanadium(IV) to modulate the activity of these key enzymes underscores its role in controlling hepatic glucose production.
In Vivo Angiogenesis and Wound Healing Assays (e.g., Mouse Aortic Ring Assay, Scratch-Wound Healing)
The pro-angiogenic and wound healing capabilities of bis(maltolato)oxovanadium(IV) (BMOV) have been investigated through various preclinical models. These studies highlight the compound's potential to stimulate processes crucial for tissue repair and neovascularization.
To dissect the mechanisms underlying this observation, in vitro and ex vivo assays have been employed. The scratch-wound healing assay, a method to study cell migration in vitro, revealed that BMOV stimulates the migration of Human Umbilical Vein Endothelial Cells (HUVECs). nih.gov In the presence of endogenously produced Vascular Endothelial Growth Factor-A (VEGF-A), BMOV treatment resulted in a 45% increase in HUVEC migration compared to control cells. nih.govnih.govmdpi.com This enhanced migration is a critical component of angiogenesis, the formation of new blood vessels.
Further investigation into the angiogenic effects of BMOV utilized the mouse aortic ring assay, an ex vivo model that recapitulates the sprouting of new capillaries. mdpi.com In this assay, aortic segments treated with BMOV exhibited a significant increase in the number of sprouting neovessels. Specifically, a 3-fold increase in the number of sprouts was observed compared to the untreated control rings. nih.govnih.govmdpi.com This provides strong evidence for the pro-angiogenic activity of BMOV.
The mechanistic basis for these effects appears to be linked to the potentiation of VEGF-A signaling. BMOV acts as a protein tyrosine phosphatase (PTP) inhibitor, which leads to increased phosphorylation of VEGF Receptor 2 (VEGFR2). nih.govnih.govlatrobe.edu.au This enhanced signaling cascade promotes endothelial cell migration, proliferation, and tube formation, which are all essential steps in angiogenesis. In HUVECs, BMOV was found to increase cell proliferation by 40% and tube formation by 27% compared to controls. nih.govnih.govmdpi.com
| Assay | Model | Key Finding with BMOV Treatment | Quantitative Result |
|---|---|---|---|
| Wound Healing | In Vivo (C57BL/6JRj mice) | Accelerated wound closure | 45% reduction in wound area vs. control nih.gov |
| Scratch-Wound Healing | In Vitro (HUVECs) | Increased cell migration | 45% increase vs. control nih.govnih.govmdpi.com |
| Cell Proliferation | In Vitro (HUVECs) | Enhanced cell proliferation | 40% increase vs. control nih.govnih.govmdpi.com |
| Tube Formation | In Vitro (HUVECs) | Improved tube formation | 27% increase vs. control nih.govnih.govmdpi.com |
| Aortic Ring Assay | Ex Vivo (Mouse) | Increased sprouting of neovessels | 3-fold increase in sprouts vs. control nih.govnih.govmdpi.com |
Evaluation of Cardiac Function in Diabetic Models
Bis(maltolato)oxovanadium(IV) has been evaluated for its therapeutic potential in ameliorating cardiac dysfunction associated with diabetes, a condition known as diabetic cardiomyopathy. nih.govcdnsciencepub.comnih.govoipub.com Studies in streptozotocin (STZ)-induced diabetic rat models have provided significant insights into the cardioprotective effects of BMOV.
In a long-term study, chronic oral administration of BMOV to STZ-diabetic rats resulted in a significant improvement in heart function. nih.govoipub.com The parameters of isolated working hearts, including left ventricular developed pressure (LVDP) and the rate of pressure development (+dP/dT and -dP/dT), were significantly corrected in the BMOV-treated diabetic group compared to the untreated diabetic rats. oipub.com This indicates a restoration of myocardial contractility and relaxation. Furthermore, BMOV treatment was effective in preventing the decrease in cardiac function typically observed in STZ-diabetic rats. physiology.org
Mechanistically, BMOV has been shown to exert its protective effects by mitigating endoplasmic reticulum (ER) stress and subsequent apoptosis in cardiac cells. nih.gov In both high glucose-treated cardiac H9C2 cells and in the hearts of STZ-diabetic rats, there is an activation of the unfolded protein response (UPR) signaling pathway, which can lead to apoptotic cell death. nih.gov The administration of BMOV was found to suppress both the apoptotic and pro-survival UPR signaling pathways and significantly attenuate apoptotic cell deaths in both in vitro and in vivo diabetic conditions. nih.gov This suggests that BMOV protects against diabetic cardiomyopathy by counteracting reactive oxygen species (ROS) and ER stress. nih.gov
The improvements in cardiac function are also associated with BMOV's well-documented insulin-mimetic and anti-diabetic properties. nih.govnih.gov In STZ-diabetic rats, BMOV administration led to a significant reduction in blood glucose and plasma lipid levels. oipub.comphysiology.org Notably, these effects occurred without a corresponding increase in plasma insulin levels, highlighting its insulin-mimetic action. oipub.comphysiology.org
| Model | Parameter Measured | Effect of BMOV Treatment | Reference |
|---|---|---|---|
| STZ-Induced Diabetic Rats | Left Ventricular Developed Pressure (LVDP) | Significant correction of dysfunction | oipub.com |
| STZ-Induced Diabetic Rats | Rate of Pressure Development (+dP/dT, -dP/dT) | Significant correction of dysfunction | oipub.com |
| STZ-Induced Diabetic Rats & H9C2 cells | Apoptotic Cell Death | Significant attenuation | nih.gov |
| STZ-Induced Diabetic Rats & H9C2 cells | Unfolded Protein Response (UPR) Signaling | Suppression of apoptotic and pro-survival pathways | nih.gov |
| STZ-Induced Diabetic Rats | Blood Glucose | Significantly lowered | oipub.comphysiology.org |
| STZ-Induced Diabetic Rats | Plasma Lipids | Significantly lowered | oipub.com |
Structure Activity Relationship Sar Studies of Bis Maltolato Oxovanadium Iv and Analogues
Influence of Ligand Modifications on Biological Efficacy
Modifications to the organic ligands coordinated to the oxovanadium(IV) core have a significant impact on the resulting complex's stability, bioavailability, and biological activity. Research in this area aims to fine-tune the compound's properties to enhance its therapeutic index. Generally, for a [VIVO(L)2] complex, where L is a bidentate monoanionic organic ligand, to be effective, it must possess a favorable balance of hydrophilicity and lipophilicity to be absorbed efficiently and transported to target tissues. rsc.org
One of the most studied analogues of bis(maltolato)oxovanadium(IV) (BMOV) is bis(ethylmaltolato)oxovanadium(IV) (BEOV), where the methyl group on the pyranone ring of maltol (B134687) is replaced by an ethyl group. rsc.org This seemingly minor modification has significant implications for the compound's properties and biological efficacy. BMOV became the benchmark for oral vanadium-containing insulin-enhancing compounds due to its efficacy and lack of toxicity in preclinical studies. ubc.ca BEOV was developed from BMOV and has undergone extensive preclinical testing, eventually advancing to Phase II clinical trials for diabetes mellitus. nih.govnih.govresearchgate.net
Both BMOV and BEOV have demonstrated greater effectiveness as glucose-lowering agents compared to inorganic vanadium salts like vanadyl sulfate (B86663). rsc.orgsci-hub.st They are reported to be two to three times more effective, a characteristic attributed to their neutral charge and favorable hydro/lipophilic balance, which allows for better absorption from the gastrointestinal tract. rsc.orgresearchgate.net Studies in diabetic rat models showed that both compounds could normalize blood glucose and lipid levels. rsc.orgnih.gov Despite the promising results, the clinical trials for BEOV were halted for reasons including renal complications in some patients and financial issues. rsc.orgnih.gov
| Compound | Key Structural Difference | Notable Research Findings | Clinical Development Status |
|---|---|---|---|
| Bis(maltolato)oxovanadium(IV) (BMOV) | Methyl group on the pyranone ring | Benchmark oral vanadium insulin-enhancer; 2-3 times more effective than vanadyl sulfate. rsc.orgsci-hub.st | Extensive preclinical testing; entered Phase II trials for other indications like myocardial infarction. rsc.orgnih.gov |
| Bis(ethylmaltolato)oxovanadium(IV) (BEOV) | Ethyl group on the pyranone ring | Enhanced potency compared to vanadyl sulfate; effectiveness not directly correlated with blood vanadium levels. nih.gov | Completed Phase I and advanced to Phase IIa clinical trials for diabetes before being discontinued. ubc.canih.govnih.gov |
The biological activity of oxovanadium(IV) complexes can be significantly altered by changing the bidentate monoanionic ligands. The choice of ligand influences the complex's stability, lipophilicity, and interaction with biological targets. Studies on various [VIVO(L)2] complexes have shown that the nature of the coordinating atoms and the substituents on the ligand backbone are crucial determinants of efficacy.
For instance, in studies with VIVO complexes bearing bidentate picolinate ligands, it was found that introducing an electron-withdrawing halogen atom or an electron-donating alkyl group on the pyridine (B92270) ring leads to stronger insulin-enhancing activity compared to the unsubstituted parent complex. nih.gov This suggests that the electronic properties of the ligand can modulate the biological activity of the vanadium center.
Other classes of ligands have also been explored. Oxovanadium(IV) complexes with hydroxamate or hydrazone Schiff base ligands have been synthesized and shown to possess significant biological activities, including antimicrobial and cytotoxic effects. chemrxiv.orgchemrxiv.orgasianpubs.org The enhanced activity of these complexes compared to the free ligands or simple vanadium salts highlights the importance of the chelated structure in delivering the vanadium ion to its site of action. chemrxiv.orgchemrxiv.org The pharmacological potential of these complexes is strongly dependent on the structural modification of the organic ligands and their arrangement around the metal center. nih.gov
| Ligand Class | Coordinating Atoms | Effect of Modification | Reported Biological Activity |
|---|---|---|---|
| Maltol/Ethylmaltol | O, O | Alkyl group size affects lipophilicity and absorption. rsc.org | Insulin-enhancing. rsc.org |
| Picolinates | N, O | Electron-donating/withdrawing groups on the ring modulate activity. nih.gov | Insulin-enhancing. nih.gov |
| 8-Hydroxyquinolines | N, O | Substituent position on the quinoline backbone influences cytotoxicity. nih.gov | Antiproliferative. nih.gov |
| Hydroxamates | O, O | Coordination enhances antimicrobial and cytotoxic effects over the free ligand. chemrxiv.orgchemrxiv.org | Antimicrobial, Cytotoxic. chemrxiv.orgchemrxiv.org |
| Hydrazone Schiff Bases | N, O | Tridentate ligands show significantly different activity from bidentate ones. researchgate.net | Antimicrobial. asianpubs.org |
Stereochemical Considerations in Bioactivity: Role of cis- and trans-Isomers
The stereochemistry of bis(maltolato)oxovanadium(IV) is a critical factor in its biological activity. In its solid, synthesized state, the complex typically adopts a square pyramidal geometry with the two maltolato ligands in a trans configuration. nih.govnih.gov However, upon dissolution in aqueous solutions, such as physiological fluids, an important transformation occurs.
Computational modeling and experimental studies have shown that the inactive trans-BMOV isomer undergoes conversion to a bioactive cis-aquo-BMOV form. nih.govnih.govresearchgate.net In this process, a water molecule coordinates to the vanadium center, resulting in an octahedral geometry where the two maltolato ligands are in a cis arrangement. nih.govresearchgate.netacs.org This isomerization is crucial, as the cis form is believed to be the active species that interacts with biological targets like protein tyrosine phosphatase-1B (PTP-1B). nih.govnih.gov
The equilibrium in solution exists between the trans isomer and "open-type" and "closed-type" complexes of the cis-aquo-BMOV. nih.govdovepress.com The binding of the "closed-type" cis complex to its cellular target, such as PTP-1B, shifts the equilibrium towards the formation of more of this bioactive species. nih.govdovepress.com The computed binding model shows that the cis-BMOV is energetically favored for binding over the sterically hindered trans-BMOV, reinforcing the hypothesis that the cis isomer is the pharmacologically active form. nih.govresearchgate.net
Correlation between Molecular Structure and Tyrosine Phosphatase Inhibitory Potency
A primary mechanism for the insulin-mimetic effects of bis(maltolato)oxovanadium(IV) is its ability to inhibit protein tyrosine phosphatases (PTPs). nih.gov PTPs, particularly PTP1B, are negative regulators of the insulin (B600854) signaling pathway. By inhibiting these enzymes, BMOV enhances the phosphorylation of the insulin receptor, thereby mimicking or potentiating the action of insulin. nih.govresearchgate.net
The inhibitory activity of BMOV is directly linked to its molecular structure. Vanadate (B1173111), a degradation product of many vanadium complexes, is a well-known phosphate (B84403) analogue and a potent phosphatase inhibitor. nih.govnih.gov However, studies have shown that BMOV itself can act as a direct inhibitor. Research has demonstrated that BMOV reversibly inhibits PTP1B with a half-maximal inhibitory concentration (IC50) value in the sub-micromolar range, indicating potent inhibition. nih.gov The kinetics of this inhibition have been characterized as a mixed competitive and noncompetitive type. nih.gov
The structural basis for this inhibition is thought to involve the interaction of the cis-aquo-BMOV isomer with the active site of the PTP enzyme. nih.govnih.gov The vanadium center and its coordinated ligands are positioned to interact with key residues within the phosphatase, preventing it from dephosphorylating its target substrates. This inhibition of PTPs is a key molecular event that translates the chemical structure of BMOV into a physiological, glucose-lowering response.
| Compound/Species | Target Enzyme | IC₅₀ Value | Type of Inhibition |
|---|---|---|---|
| Bis(maltolato)oxovanadium(IV) (BMOV) | GST-PTP1B | 0.86 ± 0.02 µM nih.gov | Mixed competitive and noncompetitive nih.gov |
| Bis(maltolato)oxovanadium(IV) (BMOV) | Alkaline Phosphatase (ALP) | 32.1 ± 0.6 µM nih.gov | Competitive nih.gov |
Development of "Second Generation" Vanadium(IV) Complexes with Modified Bioactivity
An example of a second-generation derivative is bis((5-hydroxy-4-oxo-4H-pyran-2-yl)-methylbenzoatato)oxidovanadium(IV), also known as BBOV. rsc.org This compound reportedly has half the oral toxicity of BMOV and can be administered at a dose 1000 times lower, representing a significant improvement in the therapeutic window. rsc.org The development of such compounds demonstrates the successful application of SAR principles to create superior therapeutic candidates based on the BMOV scaffold.
Future Directions and Emerging Research Avenues for Bis Maltolato Oxovanadium Iv
Advanced Spectroscopic and Imaging Techniques for In Situ Biological Speciation
A critical challenge in understanding the biological activity of BMOV is determining its chemical form, or speciation, at the site of action. The compound undergoes significant transformations upon dissolution and interaction with biological media. nih.gov Future research will increasingly rely on advanced techniques to monitor these changes in real-time and within cellular environments.
X-ray Absorption Spectroscopy (XAS), particularly X-ray Absorption Near Edge Structure (XANES), has proven valuable in studying the reactivity of vanadium complexes in simulated gastrointestinal fluids. nih.gov This technique can provide information on the oxidation state and coordination geometry of vanadium as it interacts with food components and digestive media. nih.gov Applying synchrotron-based X-ray techniques to cellular models could offer unprecedented insight into the intracellular fate of BMOV.
Electron Paramagnetic Resonance (EPR) spectroscopy is another powerful tool for studying paramagnetic V(IV) complexes like BMOV. nih.govnih.gov It has been used to characterize BMOV in solution and to study its interactions with proteins such as serum albumin. nih.gov Future applications could involve the use of advanced EPR techniques, such as pulsed EPR, to probe the binding environment of vanadium in complex biological systems with greater precision.
Advanced imaging techniques are also poised to revolutionize the study of BMOV. For instance, single-particle tracking has been employed to observe the lateral motion and compartmentalization of individual insulin (B600854) receptors on cell surfaces following BMOV treatment. nih.govresearchgate.net Furthermore, confocal fluorescence microscopy has been used to show that BMOV treatment can decrease the lipid order of the cell-surface plasma membrane. nih.govresearchgate.net The development of vanadium-specific fluorescent probes or the use of imaging mass spectrometry could enable direct visualization of the subcellular distribution of BMOV and its metabolites, providing a clearer picture of its journey from administration to its ultimate biological targets.
Table 1: Spectroscopic and Imaging Techniques in BMOV Research
| Technique | Application | Key Findings/Potential |
|---|---|---|
| X-ray Absorption Spectroscopy (XAS/XANES) | Studying speciation in simulated biological fluids. | Discerns changes in oxidation state and coordination number in gastrointestinal media. nih.gov |
| Electron Paramagnetic Resonance (EPR) | Characterizing V(IV) species in solution and protein binding. | Detects adduct formation with serum albumin and interactions with other proteins. nih.govnih.gov |
| Single-Particle Tracking | Observing molecular motion on cell surfaces. | Revealed BMOV reduces lateral diffusion of insulin receptors. nih.govresearchgate.net |
| Confocal Fluorescence Microscopy | Imaging cellular structures and membrane properties. | Showed BMOV decreases plasma membrane lipid order. nih.govresearchgate.net |
Integration of Omics Approaches for Comprehensive Mechanistic Elucidation
To move beyond a single-target pathway, a holistic understanding of BMOV's cellular impact is necessary. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to unravel the complex biological responses to BMOV treatment. nih.govfrontiersin.orgnih.gov
Proteomics can identify the full spectrum of proteins that are altered in expression or post-translational modification (e.g., phosphorylation) following BMOV exposure. mdpi.com This is crucial, as vanadium compounds are known to inhibit protein tyrosine phosphatases (PTPs), including PTP1B, leading to enhanced tyrosine phosphorylation of proteins in the insulin signaling pathway. nih.govnih.govbioscientifica.com A comprehensive proteomic analysis could uncover other affected phosphatases or kinases, revealing a broader signaling network. nih.goveurekaselect.com
Metabolomics can provide a snapshot of the metabolic changes induced by BMOV. By analyzing the global profile of small-molecule metabolites, researchers can assess the compound's impact on pathways beyond glucose metabolism, such as lipid and amino acid metabolism. mdpi.com This could help explain observations like the reduction in serum triglyceride and cholesterol levels seen in BMOV-treated diabetic rats. researchgate.net
Transcriptomics , through techniques like RNA-Seq, can reveal how BMOV alters gene expression. This can provide insights into the cellular adaptation mechanisms and identify upstream regulators affected by the compound. For example, transcriptomic analysis could clarify the effect of BMOV on the expression of divalent metal transporter 1 (DMT1) mRNA, which has been observed in hyperglycemic rats. nih.gov
The true power of these approaches lies in their integration. nih.govmdpi.com A multi-omics strategy can create a comprehensive map of the molecular events initiated by BMOV, from gene expression changes to alterations in protein function and metabolic output. frontiersin.org This integrated biological data can help identify novel biomarkers for treatment efficacy and provide a more complete picture of the compound's mechanism of action. nih.gov
Rational Design of Vanadium-Based Bioactive Complexes with Targeted Efficacy
The knowledge gained from mechanistic and speciation studies provides a foundation for the rational design of new vanadium complexes with improved therapeutic profiles. nih.gov The goal is to create compounds with enhanced efficacy, better bioavailability, and reduced toxicity compared to BMOV. nih.gov This involves a deep understanding of the structure-activity relationships (SAR) of these complexes. mdpi.com
Future design strategies will focus on modifying the organic ligands coordinated to the oxovanadium(IV) core. The choice of ligand is critical as it influences the compound's stability, lipophilicity, transport across membranes, and interaction with biological targets. nih.govnih.gov For example, a "second generation" of pyrone-based vanadium complexes has been developed, such as bis((5-hydroxy-4-oxo-4H-pyran-2-yl)-methylbenzoatato)oxidovanadium(IV) or BBOV, which reportedly has lower toxicity and can be administered at much lower doses than BMOV. rsc.org
Computational modeling and quantum chemistry calculations will play a pivotal role in this process. dovepress.com These methods can predict the stability of different isomers (e.g., cis vs. trans forms of BMOV), their electronic properties, and their potential to interact with the active sites of target enzymes like PTP1B. nih.govdovepress.com By simulating these interactions, researchers can screen potential ligand modifications in silico before undertaking costly and time-consuming synthesis and biological testing. The ultimate aim is to design complexes that are delivered intact to their target, exert a specific biological effect, and are then safely metabolized and cleared.
Exploration of Novel Biochemical Targets Beyond Insulin Mimicry
While the insulin-mimetic effect of BMOV, primarily through the inhibition of PTP1B, is its most studied property, evidence suggests that vanadium compounds have a much broader range of biological activities. nih.govnih.gov Future research will delve into these non-insulin-related pathways to potentially repurpose BMOV or its derivatives for other therapeutic applications.
Vanadium compounds have been shown to interact with a variety of enzymes, including other phosphatases, kinases, ATPases, and nucleases. mdpi.comresearchgate.net This ability to modulate multiple enzyme systems suggests potential applications in other diseases characterized by deregulated signaling pathways, such as cancer. mdpi.com Indeed, some vanadium complexes have demonstrated anticancer properties by affecting pathways like PI3K/AKT and MAPK, which are involved in cell proliferation. mdpi.com
Other potential therapeutic areas for vanadium compounds that warrant further investigation include:
Osteogenic Activity : Vanadium is known to accumulate in bone and has shown a positive effect on osteogenesis, potentially by mimicking growth factors. mdpi.com
Antiviral and Antimicrobial Properties : Certain oxovanadium complexes and polyoxovanadates have demonstrated activity against HIV and various bacteria and fungi. mdpi.com
Cardiovascular and Neurodegenerative Diseases : Vanadium complexes may play a role in modulating oxidative stress and regulating the immune response, which are key factors in cardiovascular and neurodegenerative conditions. mdpi.com BMOV itself has been investigated for its potential to trap free radicals and for its effects in pathological processes related to vascular endothelial dysfunction. nih.govdovepress.com
Exploring these diverse biological effects will require screening BMOV and newly designed analogues against a wide array of cellular targets and in different disease models. This expansion of scope beyond diabetes could unlock the full therapeutic potential of this versatile chemical compound.
Q & A
Q. What are the primary biochemical mechanisms through which bis(maltolato)oxovanadium(IV) exerts its insulin-mimetic effects?
BMOV enhances insulin signaling by competitively inhibiting protein tyrosine phosphatases (PTPs), particularly PTP1B, which dephosphorylates the insulin receptor. This inhibition prolongs tyrosine phosphorylation of insulin receptor β-subunit and downstream effectors like Akt and FOXO1, promoting glucose uptake and glycogen synthesis . Key methods to study this include:
- Western blotting for phosphorylation status of Akt (Ser473), GSK-3β (Ser9), and FOXO1 (Thr24) .
- Glucose uptake assays in C2C12 myotubes or 3T3-L1 adipocytes using radiolabeled 2-deoxyglucose .
Q. Which experimental models are most appropriate for evaluating the glucose-regulatory efficacy of BMOV in preclinical studies?
- Streptozotocin (STZ)-induced diabetic rats : Acute hyperglycemia models for assessing insulin-mimetic effects .
- Zucker Diabetic Fatty (ZDF) rats : Chronic models for studying long-term metabolic improvements and cardiac function .
- C2C12 myotubes/3T3-L1 adipocytes : In vitro systems for mechanistic studies on insulin signaling .
- Dosing regimens : Chronic oral administration (0.75–3.0 mmol BMOV, twice weekly for 6 weeks in mice) .
Q. How is the inhibitory potency of BMOV against PTPs quantified, and what are its key targets?
BMOV’s PTP inhibition is measured via enzymatic assays using p-nitrophenyl phosphate (pNPP) as a substrate. Reported IC₅₀ values:
| PTP Isoform | IC₅₀ (nM) | Reference |
|---|---|---|
| PTP1B | 109 | |
| HPTPβ | 26 | |
| SHP2 | 201 | |
| Tissue-specific effects depend on PTP expression levels (e.g., PTP1B dominance in liver and muscle) . |
Advanced Research Questions
Q. How do biotransformation processes of BMOV in serum influence its bioavailability and target engagement?
BMOV interacts with serum proteins (e.g., transferrin, albumin), forming complexes that alter its speciation and stability. Key methods:
- Electron paramagnetic resonance (EPR) spectroscopy : Tracks vanadium speciation in biological fluids .
- Mass spectrometry (ICP-MS/ESI-MS) : Quantifies vanadium distribution and protein binding .
- Pharmacokinetic studies : Measure AUC and Cₘₐₓ to correlate serum levels with efficacy .
Q. What methodological challenges arise in distinguishing direct insulin receptor activation from secondary signaling effects in BMOV studies?
- Kinase assays : Isolate insulin receptor β-subunit activity using immunoprecipitation and in vitro kinase reactions .
- siRNA knockdowns : Silence insulin receptor or downstream effectors (e.g., Akt) to confirm pathway specificity .
- Phosphoproteomics : Global profiling identifies BMOV-specific phosphorylation sites vs. insulin-induced patterns .
Q. How do researchers address discrepancies between in vitro PTP inhibition potency and in vivo metabolic efficacy of BMOV?
- Tissue distribution studies : Use radiolabeled ⁴⁸V-BMOV to quantify organ-specific accumulation .
- Dose-response analyses : Compare in vitro IC₅₀ with in vivo effective doses (e.g., 0.2–0.4 mM oral BMOV in rats) .
- Gene expression profiling : Assess compensatory mechanisms (e.g., upregulated PTP isoforms) in resistant models .
Data Contradictions and Resolution
Q. Why does BMOV exhibit paradoxical pro-angiogenic effects in diabetic complications despite its primary metabolic role?
BMOV phosphorylates VEGFR2 in endothelial cells, promoting angiogenesis in ischemic tissues. This is demonstrated via:
- In vivo Matrigel plug assays : Quantify capillary density in BMOV-treated diabetic mice .
- Phospho-specific antibodies : Detect VEGFR2 (Tyr1175) phosphorylation in cardiac tissue . Contradicts its anti-diabetic role but highlights tissue-specific signaling .
Methodological Best Practices
- Compound characterization : Always verify BMOV purity via elemental analysis and FT-IR to avoid confounding results .
- In vivo monitoring : Use non-invasive MRI/MRS to assess real-time metabolic effects (e.g., hepatic glucose production) .
- Control experiments : Include vanadyl sulfate (VS) as a comparator to differentiate ligand-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
